molecular formula C19H12FN5O2 B4147904 7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B4147904
M. Wt: 361.3 g/mol
InChI Key: ANGPANNCNHUAKB-UHFFFAOYSA-N
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Description

7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrano[2,3-d]pyrimidine core, a fluorophenyl group, and a pyridinyl moiety. Its molecular formula is C16H10FN5O2, and it has a molecular weight of approximately 327.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method involves the condensation of an aldehyde, malononitrile, and barbituric acid in the presence of a catalyst . The reaction is carried out under reflux conditions, often using a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids and microwave irradiation, can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. In the context of cancer research, the compound acts as a PARP-1 inhibitor. PARP-1 is an enzyme involved in the repair of single-strand breaks in DNA. By inhibiting PARP-1, the compound prevents the repair of DNA damage in cancer cells, leading to cell death . This mechanism is particularly effective in cancer cells with existing defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile exhibits unique properties due to the presence of the pyridinyl moiety and the fluorophenyl group. These structural features enhance its binding affinity to molecular targets, such as PARP-1, and contribute to its potent biological activity. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

7-amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN5O2/c20-13-3-1-10(2-4-13)11-5-12(8-23-7-11)15-14(6-21)17(22)27-19-16(15)18(26)24-9-25-19/h1-5,7-9,15H,22H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGPANNCNHUAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C3C(=C(OC4=C3C(=O)NC=N4)N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
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7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
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7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
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7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
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7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
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7-Amino-5-[5-(4-fluorophenyl)pyridin-3-yl]-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

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